molecular formula C10H18N2O B12071675 1-Cyclobutanecarbonyl-2-methylpiperazine

1-Cyclobutanecarbonyl-2-methylpiperazine

Cat. No.: B12071675
M. Wt: 182.26 g/mol
InChI Key: UEIHCRSUYBBRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutanecarbonyl-2-methylpiperazine is a compound that features a piperazine ring substituted with a cyclobutanecarbonyl group and a methyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 1-Cyclobutanecarbonyl-2-methylpiperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of piperazine derivatives often involves scalable and efficient synthetic routes. For example, the use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols have been reported to produce piperazine derivatives under mild conditions with good yields .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutanecarbonyl-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use strong oxidizing agents like potassium permanganate under acidic conditions, while reduction reactions may use lithium aluminum hydride in anhydrous solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Cyclobutanecarbonyl-2-methylpiperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with neurotransmitter receptors, such as the GABA (γ-aminobutyric acid) receptor, leading to neuromuscular effects . This interaction can result in the inhibition of neurotransmitter release, leading to various pharmacological effects.

Comparison with Similar Compounds

1-Cyclobutanecarbonyl-2-methylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

cyclobutyl-(2-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C10H18N2O/c1-8-7-11-5-6-12(8)10(13)9-3-2-4-9/h8-9,11H,2-7H2,1H3

InChI Key

UEIHCRSUYBBRQU-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C(=O)C2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.